N-(4-ethylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide
Description
N-(4-Ethylphenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 4-ethylphenyl group, a methoxy group at the 2-position, and a thiophen-2-ylmethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Properties
Molecular Formula |
C21H21NO2S |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21NO2S/c1-3-16-10-12-17(13-11-16)22(15-18-7-6-14-25-18)21(23)19-8-4-5-9-20(19)24-2/h4-14H,3,15H2,1-2H3 |
InChI Key |
QEGUYDBLEUJEFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, including the formation of the benzamide core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of Benzamide Core: The benzamide core can be synthesized by reacting 4-ethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methoxyaniline to yield 2-methoxy-N-(4-ethylphenyl)benzamide.
Thiophen-2-ylmethyl Substitution: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 2-methoxy-N-(4-ethylphenyl)benzamide with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of N-(4-ethylphenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophen-2-ylmethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Ethylphenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide
- N-(4-Ethylphenyl)-2-hydroxy-N-[(thiophen-2-yl)methyl]benzamide
- N-(4-Ethylphenyl)-2-methoxy-N-[(furan-2-yl)methyl]benzamide
Uniqueness
N-(4-Ethylphenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 4-ethylphenyl group enhances its lipophilicity, while the methoxy group at the 2-position and the thiophen-2-ylmethyl group contribute to its reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
